Technical Monograph: (2,2,2-Trifluoroacetyl)-D-Leucine
Technical Monograph: (2,2,2-Trifluoroacetyl)-D-Leucine
Topic: (2,2,2-Trifluoroacetyl)-d-leucine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Exploiting Fluorine-Induced Lipophilicity and D-Stereochemistry in Chiral Recognition and Drug Design
Executive Summary
(2,2,2-Trifluoroacetyl)-D-leucine (N-TFA-D-Leu) represents a specialized intersection of organofluorine chemistry and chiral amino acid derivatives. Unlike its naturally occurring L-isomer, the D-enantiomer offers unique resistance to enzymatic proteolysis, making it a critical scaffold in peptidomimetic drug design. Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group significantly alters the acidity of the amide proton, enhancing its utility as a probe in Nuclear Magnetic Resonance (NMR) chiral recognition studies. This guide details the physicochemical properties, synthesis, and high-value applications of N-TFA-D-Leu, providing a roadmap for its integration into analytical and therapeutic workflows.
Molecular Identity & Physicochemical Profile[1][2][3][4]
The introduction of the trifluoroacetyl group onto the D-leucine backbone fundamentally changes the molecule's solubility and intermolecular interaction potential compared to the native amino acid.
| Property | Data / Description |
| Chemical Name | N-(2,2,2-Trifluoroacetyl)-D-leucine |
| Common Abbreviations | N-TFA-D-Leu, D-Leu(Tfa)-OH |
| Molecular Formula | C₈H₁₂F₃NO₃ |
| Molecular Weight | 227.18 g/mol |
| CAS Number | Note: 1480-30-4 refers to the L-isomer. The D-isomer is the enantiomer. |
| Physical State | White to off-white crystalline powder |
| Melting Point | 98–100 °C (Consistent with L-isomer data) |
| Solubility | Soluble in alcohols (MeOH, EtOH), organic solvents (CHCl₃, EtOAc); limited water solubility compared to free Leu. |
| pKa (Carboxyl) | ~3.5 (Acidity increased by inductive effect of CF₃ group) |
| Chirality | D-Configuration (R-enantiomer at α-carbon) |
The Fluorine Effect
The trifluoromethyl (CF₃) group is highly electronegative. Its presence:
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Increases Lipophilicity: Facilitates membrane permeability in drug candidates.
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Enhances NH Acidity: The amide proton becomes a better hydrogen bond donor, crucial for binding in chiral stationary phases (CSPs) and NMR solvating agents.
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Metabolic Stability: The N-TFA bond is robust against standard proteases but can be cleaved under specific basic conditions (orthogonal protection).
Synthesis & Manufacturing
Core Directive: The synthesis of N-TFA-D-Leu requires anhydrous conditions to prevent hydrolysis of the acylating agent. The following protocol utilizes Trifluoroacetic Anhydride (TFAA), preferred for its high reactivity.
Reagents
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Substrate: D-Leucine (≥99% ee)
-
Acylating Agent: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate (ETFA)
-
Solvent: Dichloromethane (DCM) or anhydrous Methanol (if using ETFA)
-
Base: Triethylamine (TEA) or Pyridine (to scavenge acid)
Step-by-Step Protocol (TFAA Method)
-
Suspension: Suspend D-Leucine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube.
-
Activation: Cool the mixture to 0°C in an ice bath. Add Triethylamine (22 mmol) dropwise. The amino acid will solubilize as the salt forms.
-
Acylation: Add Trifluoroacetic Anhydride (11 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ninhydrin stain will be negative for product; UV active).
-
Quenching: Quench with ice-cold water (20 mL).
-
Extraction: Acidify the aqueous layer to pH 2 with 1N HCl and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate.
Process Visualization
Caption: Synthetic pathway for N-TFA-D-Leu via anhydride acylation, highlighting the critical pH transition for isolation.
Analytical Applications: Chiral Recognition
N-TFA-D-Leu plays a pivotal role in Chiral Solvating Agent (CSA) research for NMR spectroscopy. Due to the fluorine atoms, it serves as a highly sensitive "reporter" molecule.
Mechanism of Action in NMR
When N-TFA-D-Leu is placed in a solution with a chiral selector (e.g., Quinine, Bis-thiourea sensors), it forms transient diastereomeric complexes.
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The Reporter: The CF₃ group appears as a sharp singlet in ¹⁹F NMR.
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The Split: In a racemic mixture (DL), the chiral selector interacts differently with D- and L- forms, causing the CF₃ signal to split (chemical shift non-equivalence, Δδ).
-
Why D-Leu? Using pure N-TFA-D-Leu allows researchers to assign the specific peaks in a racemic spectrum, validating the sensor's enantioselectivity.
Chiral Interaction Model
Caption: Mechanism of ¹⁹F NMR enantiodiscrimination. The chiral selector differentiates N-TFA-D-Leu from its L-counterpart via H-bonding.
Synthetic Utility in Drug Development[1]
Proteolytic Resistance
Incorporating N-TFA-D-Leu into peptide sequences prevents degradation by endogenous peptidases, which typically recognize L-amino acids. This extends the half-life of peptide-based therapeutics.
Orthogonal Protection Strategy
In complex synthesis, the Trifluoroacetyl group (Tfa) offers orthogonal stability compared to standard Boc/Fmoc groups:
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Tfa Removal: Mild base (e.g., NaBH₄ in EtOH or aqueous Piperidine).
-
Boc Removal: Strong acid (TFA/DCM).
-
Fmoc Removal: Secondary amines (Piperidine).
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Benefit: Allows selective deprotection of specific sites without disturbing the Tfa-protected D-leucine residue.
Lipophilic Modification
The Tfa group increases the partition coefficient (LogP) of the molecule. This is utilized in "Prodrug" strategies where the N-TFA derivative is designed to cross the Blood-Brain Barrier (BBB) more effectively than the free amino acid.
References
-
PubChem. Leucine, trifluoroacetyl-isopropyl ester (Compound Summary).[1] National Library of Medicine. Available at: [Link]
-
Tedesco, C., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.[2][3][4][5][6] The Journal of Organic Chemistry.[7][4] Available at: [Link]
-
Uccello-Barretta, G., et al. Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids.[8] Royal Society of Chemistry. Available at: [Link]
-
ChemSrc. N-(2,2,2-Trifluoroacetyl)-L-leucine CAS 1480-30-4 Data.[9] Available at: [Link]
Sources
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- 2. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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